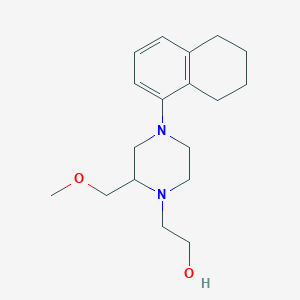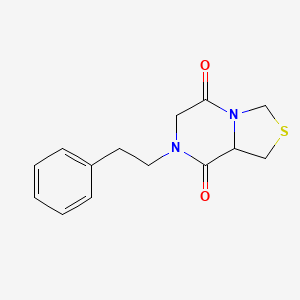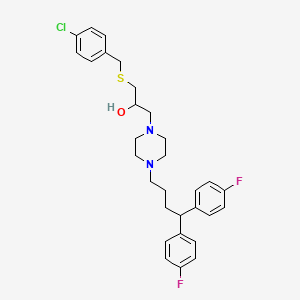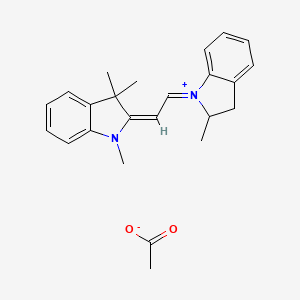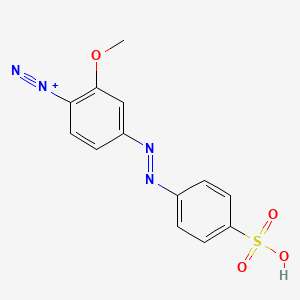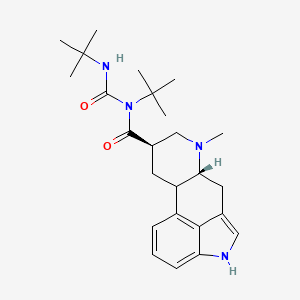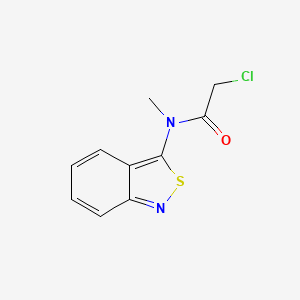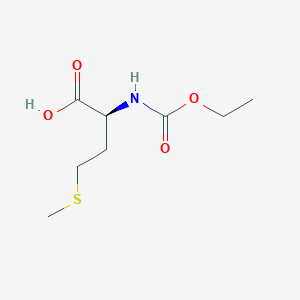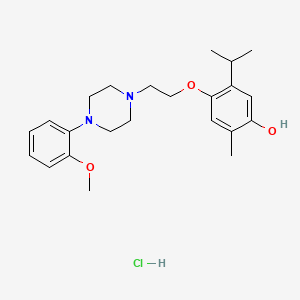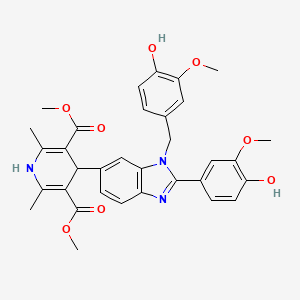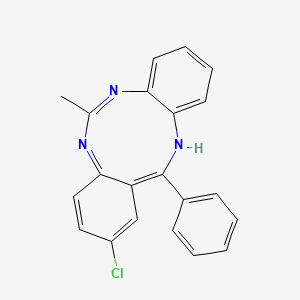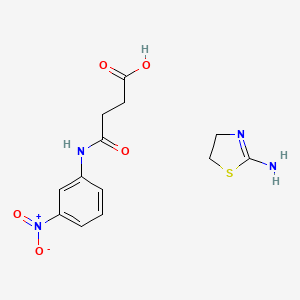
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and a nitroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones. The nitroaniline moiety can be introduced via nitration of aniline derivatives followed by coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitroaniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiazoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for compounds like 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the nitroaniline moiety can participate in redox reactions, affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Such as thiamine (vitamin B1) which also contains a thiazole ring.
Nitroaniline Derivatives: Such as 4-nitroaniline, which is used in dye synthesis.
Uniqueness
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is unique due to the combination of the thiazole ring and nitroaniline moiety, which can confer distinct chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
171088-76-9 |
|---|---|
Fórmula molecular |
C13H16N4O5S |
Peso molecular |
340.36 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5.C3H6N2S/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17;4-3-5-1-2-6-3/h1-3,6H,4-5H2,(H,11,13)(H,14,15);1-2H2,(H2,4,5) |
Clave InChI |
HJWYRDHFJAZZCX-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)N.C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


